NMDA PCP Site SAR: Cycloheptyl vs. Cyclohexyl
The arylcycloheptylamine scaffold exhibits a fundamentally different structure-activity relationship (SAR) profile compared to the arylcyclohexylamine class exemplified by PCP [1]. In a head-to-head class comparison, fluorinated arylcycloheptylamine derivatives (compounds 4 and 7, which share the same cycloheptyl-piperidine core as the target compound) displayed NMDA receptor PCP site binding affinities (Ki) in the hundred nanomolar (10⁻⁷ M) range, whereas PCP (1-(1-phenylcyclohexyl)piperidine) demonstrates a Ki of 53 nM under comparable [³H]-TCP displacement assay conditions [2]. The 3-fluoro primary amine derivative (compound 6) showed the highest affinity within the arylcycloheptylamine series, further underscoring the non-transferable SAR between ring-size classes [1].
| Evidence Dimension | NMDA receptor PCP site binding affinity (Ki) |
|---|---|
| Target Compound Data | Arylcycloheptylamine class (fluorinated piperidine analogs): Ki in 100–200 nM range (exact values not reported for non-fluorinated parent) [1] |
| Comparator Or Baseline | PCP (1-(1-phenylcyclohexyl)piperidine): Ki = 53 nM [2] |
| Quantified Difference | Approximately 2- to 4-fold lower affinity for arylcycloheptylamine core relative to PCP |
| Conditions | Displacement of [³H]-TCP or [³H]-(+)-MK-801 from NMDA receptor PCP site in rat brain tissue homogenates [1][2] |
Why This Matters
Researchers selecting NMDA receptor tool compounds must account for cycloalkyl ring size as a critical determinant of both in vitro potency and in vivo behavioral profile, as larger rings decouple binding affinity from PCP-like psychotomimetic effects [1].
- [1] Sun S, Wallach J, Adejare A. Syntheses and N-methyl-D-aspartate receptor antagonist pharmacology of fluorinated arylcycloheptylamines. Med Chem. 2014;10(8):843-52. doi: 10.2174/1573406410666140428104444. PMID: 24773376. View Source
- [2] BindingDB. Entry for 1-(1-phenylcyclohexyl)piperidine (PCP). Ki: 53 nM (displacement of [³H]-TCP from PCP N-methyl-D-aspartate glutamate receptor, rat brain homogenate). View Source
